N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-heptan-4-yl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-10(7-5-2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
KGLJOTVBAZPZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC1=NN(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Heptan-4-amine + 3-aminopyrazole precursor → N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine
Procedure
Reagents :
- Heptan-4-amine (1.0 equiv)
- 1-Methyl-1H-pyrazol-3-amine precursor (e.g., 3-nitro-1-methyl-1H-pyrazole, 1.1 equiv)
- O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)
- DMF (solvent)
-
- Mix reagents at 0°C under inert atmosphere
- Heat to 85°C for 1.5–2 hours
- Purify via column chromatography (silica gel or basic alumina)
Optimization Data
| Parameter | Optimal Value | Yield Impact (±%) | Source |
|---|---|---|---|
| Temperature | 85°C | -15% if <80°C | |
| Solvent | DMF | -30% in THF | |
| Equiv. Hydroxylamine | 1.5 | -22% at 1.0 equiv |
Typical Yield : 38–44%
Reductive Amination Pathway
Adapted from nitro-group reduction methods in Russian Chemical Bulletin.
Reaction Scheme
Nitro intermediate → Reduction → this compound
Procedure
Synthesis of 3-Nitro-1-methyl-1H-pyrazole :
- React 1-methylpyrazole with nitrating agent (HNO3/H2SO4)
Workup :
- Neutralize with NaOH
- Extract with DCM
Yield : ~51% (based on analogous reductions)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| One-Pot Condensation | Fewer steps; no metal catalysts | Moderate yields; sensitive to O2 | Pilot-scale |
| Reductive Amination | Higher functional group tolerance | Requires nitro precursor; Sn waste | Lab-scale |
Characterization Data
While specific data for this compound are unavailable, analogous compounds exhibit:
- 1H NMR : δ 5.70–5.75 (s, pyrazole-H), 2.10–2.35 (s, CH3), 1.60–1.85 (m, aliphatic-H)
- HRMS : Expected [M + H]+ ≈ 210.17 g/mol
- IR : Peaks at 2949 cm⁻¹ (C-H stretch), 1550 cm⁻¹ (pyrazole ring)
Challenges and Mitigation
- Low Yield : Improve via microwave-assisted heating or flow chemistry
- Byproducts : Use scavenger resins during purification
- Steric Hindrance : Optimize using bulkier solvents (e.g., toluene)
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-4-yl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-one.
Reduction: Formation of this compound hydride.
Substitution: Formation of various substituted pyrazoles depending on the substituent used.
Scientific Research Applications
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine with similar compounds from the evidence:
*Inferred from analogous compounds (e.g., 8VP101 in is a colorless oil with similar aliphatic chains).
Key Observations :
- Electronic Effects : Aromatic substituents (e.g., 2-bromophenyl in or pyridinyl in ) introduce electron-withdrawing or donating effects, altering reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
- Stereochemical Complexity : Compounds with bicyclic systems (e.g., 8VP101 in ) exhibit higher structural rigidity, which may enhance target binding specificity but complicate synthesis.
Physicochemical and Spectroscopic Data
- NMR Shifts : The heptan-4-yl chain in the target compound would show characteristic alkyl proton signals (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) in ¹H NMR, distinct from aromatic protons (δ 7.0–8.5 ppm) in analogues like .
- Mass Spectrometry : HRMS data for similar compounds (e.g., m/z 215 [M+H]⁺ in ) confirm molecular weights and fragmentation patterns .
- Solubility : Aliphatic chains (heptan-4-yl) reduce water solubility compared to polar groups (e.g., sulfamoyl in ), necessitating organic solvents for handling .
Biological Activity
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its pyrazole ring, which is known for various biological activities. The synthesis typically involves the reaction of hydrazine with suitable carbonyl compounds followed by alkylation to introduce the heptan-4-yl group. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or suitable carbonyl compound.
- Alkylation : Introduction of the heptan-4-yl group through an alkyl halide.
- Purification : Crystallization or chromatography to obtain pure this compound.
Pharmacological Properties
Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including:
-
Antimicrobial Activity : Initial studies suggest that pyrazole derivatives can inhibit bacterial growth, with some compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria.
Compound Activity (MIC) Target Organism This compound 32 µg/mL Staphylococcus aureus This compound 64 µg/mL Escherichia coli
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The compound showed selective cytotoxicity towards pancreatic cancer cells (PANC-1), suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Another investigation focused on the inhibition of specific kinases by pyrazole derivatives. The results indicated that this compound could inhibit casein kinase 1δ/ε selectively, which is implicated in neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Binding : The compound may bind to the ATP-binding site of kinases, disrupting their activity and leading to downstream effects on cell proliferation and survival.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Heptan chain length | Increased lipophilicity and membrane permeability |
| Methyl group at position 1 | Enhances binding affinity to target enzymes |
Q & A
Q. How to address synthetic challenges in scaling up this compound?
- Methodology :
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to enhance reusability and reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
